(2R)-1-Boc-2-methylpyrrolidine-2-methanamine
Overview
Description
(2R)-1-Boc-2-methylpyrrolidine-2-methanamine is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemosensors and Fluorescent Indicators
A highly selective fluorescent indicator for copper, utilizing a BODIPY indicator with modifications including a 1-(furan-2-yl)-N-((pyridin-2-yl) methyl)methanamine (FPA) group, demonstrated significant fluorescence enhancement upon binding with Cu2+ ions. This novel boradiazaindacene dye exhibited high affinity and selectivity for Cu2+ over other metal ions, making it a promising tool for detecting copper levels within living cells through confocal microscopy experiments (Yang et al., 2016).
Neuroprotection and Drug Research
Research on aminopyrrolidine derivatives, such as 2R,4R-APDC, highlighted their role as potent and highly selective agonists for metabotropic glutamate receptor subtypes mGlu2 and -3. These compounds have been shown to provide neuroprotective effects against excitotoxic neuronal death in murine cortical cultures, suggesting potential applications in developing neuroprotective drugs (Battaglia et al., 1998).
Synthesis and Reactivity Studies
In the realm of organic synthesis, research involving the reactivity of N-methylpyrrole and N-methylindole with B(C6F5)3 has led to the generation of zwitterionic species with significant implications for polymerization processes. These findings open new avenues for the synthesis of materials with tailored properties (Focante et al., 2004).
Fluorescent Dyes and Imaging Applications
The development of a convenient and efficient FRET platform featuring a rigid biphenyl spacer between rhodamine and BODIPY has transformed 'turn-on' sensors into ratiometric ones with dual emission. This innovative approach has led to the creation of highly sensitive and selective ratiometric sensors for transition-metal ions like Hg(2+), with applications in live cell imaging (Yu et al., 2011).
Properties
IUPAC Name |
tert-butyl (2R)-2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-5-6-11(13,4)8-12/h5-8,12H2,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQQDWACAUDUJC-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OC(C)(C)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.